molecular formula C12H17NO2 B1605848 N,N-diethyl-4-methoxybenzamide CAS No. 7465-86-3

N,N-diethyl-4-methoxybenzamide

Cat. No. B1605848
CAS RN: 7465-86-3
M. Wt: 207.27 g/mol
InChI Key: HCJXEOFLVIFFDG-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxybenzamide, also known as Etamivan, is a compound that belongs to the class of organic compounds known as methoxyphenols . These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . Etamivan is a respiratory stimulant drug similar to nikethamide . It is no longer used in the United States .


Synthesis Analysis

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular formula of N,N-diethyl-4-methoxybenzamide is C12H17NO3 . The average weight is 223.2683 and the monoisotopic weight is 223.120843415 .


Chemical Reactions Analysis

N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities . The use of DEET as a synthesis solvent (for either materials synthesis or chemical synthesis) is currently unexplored .

Scientific Research Applications

Physical Properties and Applications

  • Molar Refraction and Polarizability : N,N-diethyl-4-methoxybenzamide demonstrates notable properties like antiemetic and parasympathomimetic activity. Its density and refractive index measurements show linear concentration dependence, leading to insights about its molar refractivity and polarizability. These properties are relevant in understanding the physical characteristics of the compound in various solutions, which is essential for pharmaceutical applications (Sawale et al., 2016).

Chemical Reactions and Synthesis

  • Selective Mono-Fluorination of Diols : N,N-diethyl-4-methoxybenzamide is used in the selective mono-fluorination of diols, through a process involving a cyclic acetal of the benzamide. This reaction highlights its utility in synthetic chemistry, particularly in the selective fluorination and acylation of specific hydroxy groups (Suwada et al., 2007).

Biological and Pharmaceutical Applications

  • Sigma Receptor Scintigraphy : Studies have explored the potential of derivatives of N,N-diethyl-4-methoxybenzamide in sigma receptor scintigraphy. This involves visualizing primary breast tumors in humans in vivo, leveraging the compound's preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).

  • Creating Antibacterials with In Vivo Efficacy : The compound has been the basis for synthesizing inhibitors of the bacterial cell division protein FtsZ, resulting in potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates its potential as a foundation for developing new antibacterial agents (Haydon et al., 2010).

Metabolism and Pharmacokinetics

  • Metabolite Identification in Cattle : Metoclopramide, a derivative of N,N-diethyl-4-methoxybenzamide, has been studied for its metabolic products in cattle. Understanding its metabolites is crucial for assessing the safety and environmental impact of the drug when used in food animals (Jones et al., 2005).

  • Pharmacokinetics of Different Formulations : Research on the pharmacokinetics of metoclopramide, derived from N,N-diethyl-4-methoxybenzamide, reveals insights into the bioavailability and bioequivalence of different formulations. Such studies are fundamental in understanding the drug's behavior in the human body across various administration methods (Block et al., 1981).

Safety And Hazards

N,N-diethyl-4-methoxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXEOFLVIFFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282734
Record name N,N-diethyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-methoxybenzamide

CAS RN

7465-86-3
Record name 7465-86-3
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Record name N,N-diethyl-4-methoxybenzamide
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Record name N,N-Diethyl-para-anisamide
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Synthesis routes and methods I

Procedure details

To a mixture of diethylamine (89.1 mL), triethylamine (120.2 mL) and CH2Cl2 (500 mL) cooled in an ice-bath was added dropwine p-anisoyl chloride (133.8 g) over 40 minutes. The reaction mixture was stirred at room temperature for 40 minutes, the mixture was filtered, washed with ether and the solvent was removed in vacuo. Ether was added, then water to the residue, then the organic layer was separate and washed with 5% NaoH, then in HCl, then brine and then was dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by kugelrohr distillation at 140°-180° C. under high vacuum to afford 163.8 g of 4-methoxy-N,N-diethylbenzamide, m.p. 40°-42° C.
Quantity
89.1 mL
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120.2 mL
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500 mL
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133.8 g
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reactant
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Synthesis routes and methods II

Procedure details

4-Methoxybenzoic acid (6 g, 39 mmol) was treated with diethylamine (4.45 mL, 43 mmol), TBTU (15 g, 46.8 mmol), disopropylethylamine (10.2 mL, 58.5 mmol) in DMF (40 mL). The mixture was stirred at ambient temperature overnight. The reaction was poured into ice water and the resulting mixture extracted several times with ethyl acetate. The organic layer was washed with a solution of saturated sodium bicarbonate, water and then brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 30 to 70% ethyl acetate in hexanes to obtain a brown oil. Yield=7.8 g. MS (M+H)+ 208.
Quantity
6 g
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4.45 mL
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15 g
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40 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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